molecular formula C13H21N5O2 B3207369 Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1041054-20-9

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B3207369
CAS RN: 1041054-20-9
M. Wt: 279.34 g/mol
InChI Key: IQDWTLZCXHUGAQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate, also known as TAPI-1, is a small molecule inhibitor of TACE (tumor necrosis factor-α converting enzyme). TACE is a metalloprotease that cleaves the transmembrane form of TNF-α (tumor necrosis factor-α) to release its soluble form, which is involved in various physiological and pathological processes such as inflammation, immunity, and cancer. Therefore, TACE inhibitors like TAPI-1 have potential therapeutic applications in these areas.

Mechanism of Action

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate binds to the active site of TACE and blocks its proteolytic activity, thereby preventing the release of TNF-α from the cell surface. This leads to the accumulation of the transmembrane form of TNF-α, which can activate alternative signaling pathways and induce different biological responses than the soluble form. For example, the transmembrane TNF-α can induce apoptosis, whereas the soluble TNF-α can promote cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to modulate various signaling pathways and biological processes that are regulated by TNF-α, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation, cytokine production, cell migration, and angiogenesis. In addition, this compound has been reported to affect other metalloproteases and their substrates, such as ADAM17 (a disintegrin and metalloprotease 17) and EGFR (epidermal growth factor receptor), which are involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate is a valuable tool for studying the role of TACE and TNF-α in various biological processes and diseases, as well as for developing novel therapeutic strategies targeting these molecules. However, this compound has some limitations and challenges in experimental settings, such as its potential off-target effects on other metalloproteases, its low solubility and stability in aqueous solutions, and its variable potency and selectivity depending on the assay conditions and cell types.

Future Directions

There are several possible directions for future research on Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate and its analogs, including:
1. Optimization of this compound structure and pharmacokinetics to improve its potency, selectivity, and bioavailability.
2. Development of novel TACE inhibitors with different mechanisms of action and target specificities.
3. Investigation of the molecular and cellular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound, and the identification of biomarkers and therapeutic targets associated with these effects.
4. Evaluation of the safety and efficacy of this compound and related compounds in preclinical and clinical trials for various diseases, such as rheumatoid arthritis, psoriasis, cancer, and sepsis.
5. Exploration of the potential synergistic effects of this compound with other drugs or therapies, such as immune checkpoint inhibitors, chemotherapy, or radiation therapy.
6. Application of this compound and TACE inhibitors in other research areas, such as neuroscience, cardiovascular disease, and infectious diseases, where TNF-α and metalloproteases play important roles.

Scientific Research Applications

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate has been extensively studied in both in vitro and in vivo models for its inhibitory effects on TACE activity and TNF-α release. It has been shown to reduce TNF-α-mediated inflammation in various cell types, including macrophages, dendritic cells, and endothelial cells. Moreover, this compound has been reported to inhibit tumor growth and metastasis in animal models of cancer, possibly through its anti-angiogenic and anti-inflammatory properties.

properties

IUPAC Name

tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDWTLZCXHUGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161084
Record name 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1041054-20-9
Record name 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041054-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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